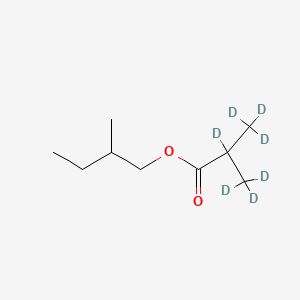
2-Methylbutyl isobutyrate-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl isobutyrate-d7 is a deuterated compound, specifically labeled with deuterium, a stable isotope of hydrogen. This compound is used primarily in scientific research as a tracer for quantitation during the drug development process. The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutyl isobutyrate-d7 is synthesized by incorporating deuterium into the molecular structure of 4-Mercapto-4-methyl-2-pentanone. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions under controlled conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carefully monitored to ensure the purity and consistency of the final product. The compound is typically stored and transported at room temperature, with specific storage conditions outlined in the Certificate of Analysis .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl isobutyrate-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Methylbutyl isobutyrate-d7 is widely used in scientific research, including:
Chemistry: As a tracer for quantitation in drug development and other chemical studies.
Biology: Used in metabolic studies to understand the pharmacokinetics of drugs.
Medicine: Helps in the development of new pharmaceuticals by providing insights into drug metabolism.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methylbutyl isobutyrate-d7 involves its incorporation into drug molecules as a deuterated tracer. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the drugs, providing valuable information on their behavior in biological systems. The molecular targets and pathways involved depend on the specific drug and its intended use .
Comparison with Similar Compounds
2-Methylbutyl isobutyrate-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
- D-Valine-d8
- cis-4-Hepten-1-ol-d2
- Perphenazine-d8 dihydrochloride
- Ammonium-15N,d4 chloride
- N-Desethyl amodiaquine-d5
These compounds also incorporate stable isotopes and are used in various research applications, but this compound is particularly noted for its role in drug development studies.
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
165.28 g/mol |
IUPAC Name |
2-methylbutyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C9H18O2/c1-5-8(4)6-11-9(10)7(2)3/h7-8H,5-6H2,1-4H3/i2D3,3D3,7D |
InChI Key |
DUAXUBMIVRZGCO-JUDUDPTMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OCC(C)CC)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(C)COC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















